[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane is an organosilicon compound with the molecular formula C13H26O3Si. This compound is characterized by the presence of a silane group bonded to a complex organic moiety, which includes vinyl and hexenyl groups. It is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane typically involves the reaction of 1,5-dimethyl-1-vinyl-4-hexenol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) are employed under mild conditions.
Major Products
The major products formed from these reactions include epoxides, diols, saturated silanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and stability.
Wirkmechanismus
The mechanism of action of [(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane involves its interaction with various molecular targets. The vinyl and hexenyl groups allow it to participate in a range of chemical reactions, while the silane group provides stability and reactivity. The compound can form covalent bonds with other molecules, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linalyl butyrate:
Linalyl acetate:
Uniqueness
[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane is unique due to its combination of vinyl, hexenyl, and silane groups, which provide a versatile platform for various chemical modifications. This makes it particularly valuable in applications requiring both stability and reactivity .
Eigenschaften
CAS-Nummer |
83863-55-2 |
---|---|
Molekularformel |
C13H26O3Si |
Molekulargewicht |
258.43 g/mol |
IUPAC-Name |
3,7-dimethylocta-1,6-dien-3-yloxy-dimethoxy-methylsilane |
InChI |
InChI=1S/C13H26O3Si/c1-8-13(4,11-9-10-12(2)3)16-17(7,14-5)15-6/h8,10H,1,9,11H2,2-7H3 |
InChI-Schlüssel |
NXBWDLYQSFVNLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)O[Si](C)(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.